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Compound of Interest

Compound Name: C15H18Cl3NO3

Cat. No.: B12633930 Get Quote

Introduction

The chemical formula C15H18Cl3NO3 does not correspond to a readily identifiable compound

in public chemical databases. This application note, therefore, outlines a detailed protocol for

the synthesis and radiolabeling of a plausible, structurally related hypothetical molecule: (2,4,6-

trichlorophenyl)(4-methoxyphenyl)methanone oxime. This protocol is designed for researchers,

scientists, and drug development professionals and provides a comprehensive framework that

can be adapted for novel compounds with similar structural features. The protocol includes a

multi-step synthesis, a method for radiolabeling with Carbon-14 (¹⁴C), and detailed analytical

characterization.

Experimental Protocols
Part 1: Synthesis of (2,4,6-trichlorophenyl)(4-
methoxyphenyl)methanone oxime
This synthesis is a two-step process involving a Friedel-Crafts acylation followed by an

oximation reaction.

Step 1: Friedel-Crafts Acylation to Synthesize (2,4,6-trichlorophenyl)(4-

methoxyphenyl)methanone

Materials:
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Anisole (C7H8O)

2,4,6-Trichlorobenzoyl chloride (C7H2Cl4O)

Anhydrous Aluminum chloride (AlCl3)

Dichloromethane (CH2Cl2)

Hydrochloric acid (HCl), 1M solution

Sodium sulfate (Na2SO4), anhydrous

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

To a stirred solution of anisole (1.2 equivalents) in anhydrous dichloromethane at 0°C, add

anhydrous aluminum chloride (1.1 equivalents) portion-wise.

Allow the mixture to stir for 15 minutes at 0°C.

Slowly add a solution of 2,4,6-trichlorobenzoyl chloride (1.0 equivalent) in anhydrous

dichloromethane to the reaction mixture.

Let the reaction mixture warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1M HCl.

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient.

Collect the fractions containing the desired product and evaporate the solvent to yield pure

(2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone.

Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Oximation to Synthesize (2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone oxime

Materials:

(2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone

Hydroxylamine hydrochloride (NH2OH·HCl)

Sodium acetate (CH3COONa)

Ethanol (C2H5OH)

Water

Procedure:

Dissolve (2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone (1.0 equivalent) in ethanol in a

round-bottom flask.

Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0

equivalents) in water to the flask.

Reflux the reaction mixture for 4-6 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature.

Slowly add cold water to precipitate the oxime product.

Filter the precipitate, wash with cold water, and dry under vacuum.
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Recrystallize the crude product from ethanol/water to obtain pure (2,4,6-trichlorophenyl)(4-

methoxyphenyl)methanone oxime.

Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental

Analysis.

Part 2: Radiolabeling with Carbon-14
This protocol describes the introduction of a ¹⁴C label at the methoxy group of the anisole ring.

Step 1: Synthesis of [¹⁴C]-(2,4,6-trichlorophenyl)(4-hydroxyphenyl)methanone

Procedure:

Follow the Friedel-Crafts acylation protocol as in Part 1, Step 1, but substitute anisole with

phenol to synthesize (2,4,6-trichlorophenyl)(4-hydroxyphenyl)methanone.

Step 2: Radiolabeling via O-alkylation with [¹⁴C]Methyl Iodide

Materials:

(2,4,6-trichlorophenyl)(4-hydroxyphenyl)methanone

[¹⁴C]Methyl iodide ([¹⁴C]CH3I)

Potassium carbonate (K2CO3)

Acetone

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Procedure:

To a solution of (2,4,6-trichlorophenyl)(4-hydroxyphenyl)methanone (1.0 equivalent) in dry

acetone, add anhydrous potassium carbonate (2.0 equivalents).

In a shielded, well-ventilated fume hood, add [¹⁴C]methyl iodide (1.1 equivalents, specific

activity tailored to the study requirements).
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Seal the reaction vessel and stir the mixture at room temperature for 8-12 hours.

Monitor the reaction for the consumption of the starting material by radio-TLC or radio-HPLC.

Upon completion, filter the reaction mixture to remove potassium carbonate.

Concentrate the filtrate under a gentle stream of nitrogen.

Purify the crude radiolabeled product using preparative radio-HPLC.

Collect the fraction corresponding to the [¹⁴C]-(2,4,6-trichlorophenyl)(4-

methoxyphenyl)methanone.

Determine the radiochemical purity and specific activity of the final product.

Step 3: Oximation of the Radiolabeled Ketone

Procedure:

Follow the oximation protocol as in Part 1, Step 2, using the purified [¹⁴C]-(2,4,6-

trichlorophenyl)(4-methoxyphenyl)methanone to yield the final radiolabeled product, [¹⁴C]-

(2,4,6-trichlorophenyl)(4-methoxyphenyl)methanone oxime.

Purify the final radiolabeled oxime using radio-HPLC.

Confirm the identity and radiochemical purity of the final compound.

Data Presentation
Table 1: Summary of Reaction Conditions and Yields
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Step Reaction
Key
Reagents

Solvent
Temp.
(°C)

Time (h) Yield (%)

1a

Friedel-

Crafts

Acylation

Anisole,

2,4,6-

Trichlorobe

nzoyl

chloride,

AlCl₃

Dichlorome

thane
RT 12-16 75-85

1b Oximation

Ketone,

NH₂OH·HC

l, NaOAc

Ethanol/W

ater
Reflux 4-6 80-90

2a

Demethylat

ion

(Hypothetic

al)

- - - - -

2b
¹⁴C-

Methylation

Phenol

precursor,

[¹⁴C]CH₃I,

K₂CO₃

Acetone RT 8-12

60-70

(radiochem

ical)

2c

Oximation

(Radiolabel

ed)

¹⁴C-

Ketone,

NH₂OH·HC

l, NaOAc

Ethanol/W

ater
Reflux 4-6

75-85

(radiochem

ical)

Table 2: Analytical Characterization Data
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Compound
Molecular
Formula

MW ( g/mol
)

¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

MS (m/z)

Non-labeled

Product

C₁₅H₁₂Cl₃NO

₂
344.62

[Expected

Chemical

Shifts]

[Expected

Chemical

Shifts]

[Expected M⁺

peak]

¹⁴C-labeled

Product

[¹⁴C]C₁₄H₁₂Cl

₃NO₂
~344.62

Identical to

non-labeled

Identical to

non-labeled

Identical to

non-labeled

Visualizations
Caption: Synthetic and radiolabeling workflow for the target compound.

Caption: Hypothetical signaling pathway for the bioactive compound.

To cite this document: BenchChem. [Application Note: Synthesis and Radiolabeling of a
Novel Bioactive Compound]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12633930#protocol-for-synthesizing-radiolabeled-
c15h18cl3no3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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